molecular formula C22H17N3O5S B2935205 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 897614-66-3

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2935205
CAS No.: 897614-66-3
M. Wt: 435.45
InChI Key: OYEPUWBMNODAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. Its structure integrates two pharmacologically significant moieties: a 2-oxo-2H-chromene (coumarin) core and a 6-(ethylsulfonyl)pyridazine ring, linked through a phenyl carboxamide bridge. The coumarin scaffold is widely recognized in medicinal chemistry for its diverse biological activities, often serving as a key building block in the synthesis of various heterocyclic compounds with potential biological effects . The incorporation of the pyridazinone ring, particularly with the ethylsulfonyl group, is a strategic feature, as this heterocycle is a privileged structure in the development of bioactive agents . Recent scientific literature highlights pyridazinone derivatives as promising scaffolds for developing novel vasodilators that target cardiovascular diseases and as targeted anticancer agents . Specifically, structural analogs of this compound have been investigated for their potential interaction with enzymatic targets like cyclooxygenase-II (COX-II), an important enzyme in the inflammatory process . Researchers can utilize this compound as a key intermediate or a chemical probe to investigate new pathways in inflammation and oncology research, to develop kinase inhibitors, or to explore structure-activity relationships in heterocyclic chemistry. This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPUWBMNODAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives and contains a pyridazine moiety. Its molecular structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C22H17N3O5S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 921796-75-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes, receptors, or proteins involved in various signaling pathways. The compound's unique structure allows it to potentially inhibit or modulate these targets, leading to therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects, including:

  • Anti-cancer Activity : The compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
  • Anti-inflammatory Properties : Its structural components suggest potential for modulating inflammatory responses.
  • Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes that play critical roles in disease processes.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazine Ring : Starting from appropriate hydrazine derivatives and sulfonyl chlorides.
  • Coupling Reactions : The pyridazine derivative is coupled with a phenyl group followed by the introduction of the chromene moiety.
  • Final Modifications : The carboxamide functional group is introduced through acylation reactions.

Study 1: Anti-cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of chromene derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2024) demonstrated that pyridazine derivatives can effectively inhibit specific kinases involved in cancer progression. The study highlighted the structure–activity relationship (SAR) that supports the design of more potent inhibitors based on the chromene framework .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds.

Compound NameMolecular FormulaBiological ActivityReference
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,2-diphenylacetamideC26H23N3O3SAnti-inflammatory
ZardaverineC17H19N5O4SAnti-platelet
EmorfazoneC16H18N2O4SAnti-inflammatory

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Weight Key Substituents/Modifications Biological Target (Inferred) Notable Features Reference
Target Compound :
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
~453.4 (calculated) - Ethylsulfonyl pyridazine
- Phenyl-chromene linkage
Likely enzyme inhibitors (e.g., kinases, autotaxin) Enhanced solubility from sulfonyl group; chromene may aid membrane penetration
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide 435.9 - 4-Chlorophenyl pyridazine
- Propyl linkage
Anticancer (tetrahydrochromene derivatives in ) Chlorophenyl group increases hydrophobicity; propyl linker may reduce rigidity
N-{6-[((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)sulfanyl)]pyridazin-3-yl}furan-2-carboxamide ~438.3 (calculated) - Trifluoromethylphenyl
- Sulfanyl-ethyl linker
Enzyme modulation (e.g., proteases) CF₃ group improves metabolic stability; furan vs. chromene alters π-π interactions
Autotaxin Modulator (Example 1.1 in ) :
1-(6-(4-(((6-((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one
~574.5 (calculated) - Trifluoromethylpyridinyl methoxy
- Spirocyclic amine
Autotaxin (inflammatory/fibrotic diseases) Spirocyclic structure enhances binding specificity; trifluoromethyl boosts potency
Peptidomimetic Chromene () :
6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide
~526.9 (calculated) - Chlorochromene
- Peptidomimetic chain
Protease inhibition (e.g., caspases) Peptidomimetic backbone mimics substrate binding; chloro substituent increases electrophilicity

Structural and Functional Insights

Pyridazine Modifications: The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to the sulfanyl group in ’s compound, as sulfonyl groups are less prone to oxidation and more polar .

Chromene carboxamide, common to all compounds, is critical for hydrophobic interactions, but its substitution (e.g., chloro in vs. unsubstituted in the target compound) alters electronic properties and target selectivity .

Biological Target Implications :

  • Compounds with trifluoromethyl groups () show enhanced metabolic stability and potency in enzyme inhibition, suggesting the target compound’s ethylsulfonyl group may offer a balance between stability and polarity .
  • The spirocyclic amine in ’s autotaxin modulator highlights how core rigidity can improve target specificity, a feature absent in the target compound’s simpler phenyl linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.